2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole

Antibacterial screening Zone of inhibition Gram-positive/Gram-negative panel

2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole (molecular formula C₁₆H₁₃ClN₂O₃S, exact mass 348.0335 g/mol) is an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole bearing a 4-chlorophenylsulfonylethyl moiety at position 2 and an unsubstituted phenyl ring at position 5. The compound belongs to the sulfone-containing oxadiazole class, characterized by the electron-withdrawing –SO₂– bridge that links the chlorophenyl group to the oxadiazole core via a two-carbon ethyl spacer.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8 g/mol
Cat. No. B5804132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S/c17-13-6-8-14(9-7-13)23(20,21)11-10-15-18-19-16(22-15)12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyNRZVBPGPSDJRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole: Core Chemical Identity and Procurement-Relevant Class Profile


2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole (molecular formula C₁₆H₁₃ClN₂O₃S, exact mass 348.0335 g/mol) is an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole bearing a 4-chlorophenylsulfonylethyl moiety at position 2 and an unsubstituted phenyl ring at position 5 [1]. The compound belongs to the sulfone-containing oxadiazole class, characterized by the electron-withdrawing –SO₂– bridge that links the chlorophenyl group to the oxadiazole core via a two-carbon ethyl spacer [1]. Its synthesis, full spectroscopic characterization (IR, ¹H NMR, ESI-MS), and antimicrobial activity profile were published as compound 7a in a peer-reviewed study [1]. Spectral reference data are archived in the Wiley SpectraBase database under compound ID LBWKFRcgpca, enabling independent identity verification by procurement teams [2]. The compound is primarily supplied as a research chemical with typical purity of 95% [2].

Why 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Other C₁₆H₁₃ClN₂O₃S Isomers or In-Class Oxadiazoles


Substituting this compound with a commercially available C₁₆H₁₃ClN₂O₃S isomer—such as 3-(4-chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole (CAS 1105224-08-5) or 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105234-64-7)—introduces a different heterocyclic core (1,2,4- vs. 1,3,4-oxadiazole), which fundamentally alters electron distribution, hydrogen-bonding capacity, and biological target engagement [1]. Even within the 1,3,4-oxadiazole series, changing the 5-phenyl substituent (as in 7d: 4-chlorophenyl) or the sulfonyl aryl group (as in 8a: 4-methylphenyl) produces substantially different antimicrobial inhibition profiles: compound 7d preferentially inhibits E. coli and S. pyogenes (13–13 mm) while weakening activity against P. aeruginosa (11 mm), whereas 7a maintains a balanced 11–12 mm zone across all four bacterial strains tested [2]. Furthermore, replacing the ethyl spacer with a methylene linker (as in the 1,2,4-oxadiazole tosylmethyl series) alters conformational flexibility and metabolic stability, making direct interchange scientifically unsound without re-validation [1].

Quantitative Differentiation Evidence for 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole Against Closest Analogs


Balanced Broad-Spectrum Antibacterial Profile Differentiates 7a from Chloro-Substituted and Methyl-Substituted Analogs in the Same 1,3,4-Oxadiazole Series

In a direct head-to-head comparison within a single published study, compound 7a (the target compound) demonstrated a uniquely balanced antibacterial profile across both Gram-positive and Gram-negative strains. At 1000 µg/mL in DMF using the disc diffusion method, 7a produced zone-of-inhibition diameters of 11 mm (E. coli), 12 mm (P. aeruginosa), 12 mm (S. aureus), and 12 mm (S. pyogenes), representing a range of only 1 mm across all four bacterial species [1]. In contrast, the 4-chlorophenyl analog at position 5 (compound 7d) exhibited a skewed profile with zones of 13 mm (E. coli), 11 mm (P. aeruginosa), 11 mm (S. aureus), and 13 mm (S. pyogenes), preferentially inhibiting E. coli and S. pyogenes while showing weaker activity against P. aeruginosa and S. aureus [1]. The methyl-sulfonyl analog (8a) was inactive against S. aureus and S. pyogenes entirely [1]. This balanced profile makes 7a the preferred choice for applications requiring consistent activity across a broad bacterial panel.

Antibacterial screening Zone of inhibition Gram-positive/Gram-negative panel

1,3,4-Oxadiazole Regioisomerism Confers Distinct Electronic and Biological Identity Relative to 1,2,4-Oxadiazole Isomers Sharing the Same Molecular Formula

The target compound is unequivocally a 1,3,4-oxadiazole, as confirmed by its synthesis from 3-[(4-chlorophenyl)sulfonyl]propanehydrazide via POCl₃-mediated cyclocondensation, yielding characteristic IR bands at 1612 cm⁻¹ (C=N), 1319 and 1135 cm⁻¹ (SO₂) [1]. In contrast, multiple commercially listed compounds sharing the identical molecular formula C₁₆H₁₃ClN₂O₃S and molecular weight 348.8 g/mol are 1,2,4-oxadiazole regioisomers—for example, 3-(4-chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole (CAS 1105224-08-5) and 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105234-64-7) . The 1,3,4-oxadiazole regioisomer places the two nitrogen atoms at positions 3 and 4, creating a different hydrogen-bond-acceptor topology and dipole moment compared to the 1,2,4-isomer (nitrogens at positions 2 and 4) [2]. Patent literature explicitly distinguishes 1,3,4-oxadiazole sulfone derivatives from 1,2,4-oxadiazole sulfones, assigning them to different agricultural antibacterial applications—rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae) for the 1,3,4-series versus distinct fungal targets for certain 1,2,4-analogs [2].

Regioisomerism Heterocyclic chemistry Oxadiazole scaffold

Ethyl Spacer Between Sulfone and Oxadiazole Ring Provides Conformational Flexibility Absent in Methylene-Linked 1,2,4-Oxadiazole Analogs

The target compound incorporates a two-carbon ethyl spacer (–CH₂–CH₂–) connecting the sulfone group to the 1,3,4-oxadiazole C2 position, as evidenced by the ¹H NMR signals at δ 3.40 (t, 2H, CH₂) and δ 3.68 (t, 2H, SO₂–CH₂) [1]. This contrasts with the common methylene-linked architecture (–CH₂– or –SO₂–CH₂–) found in 1,2,4-oxadiazole analogs such as 3-[(chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid derivatives (US 4,148,801) [2] and 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole . The additional methylene unit in the ethyl spacer increases the number of rotatable bonds from 2 (methylene-linked) to 3 (ethyl-linked), as reflected in the computed rotatable bond count of 3 for the target compound [3]. This greater conformational freedom can influence target binding entropy and the compound's ability to adapt to different binding pockets, a factor relevant for fragment-based or phenotypic screening where conformational sampling affects hit rates.

Conformational analysis Linker chemistry Structure-based design

Physicochemical Differentiation: Computed clogP and TPSA Values Distinguish Target 1,3,4-Oxadiazole from 1,2,4-Oxadiazole Regioisomers

Computationally derived physicochemical parameters for the target compound include a calculated logP (clogP) of 2.63 and a topological polar surface area (TPSA) of 68.51 Ų, with a molecular weight of 348.81 g/mol, 3 rotatable bonds, and compliance with Lipinski's Rule of Five [1]. While regioisomeric 1,2,4-oxadiazoles share the same molecular formula and molecular weight, the different atomic connectivity alters the calculated TPSA and potentially the clogP—the 1,3,4-oxadiazole core typically exhibits a lower TPSA than the 1,2,4-isomer due to differences in nitrogen atom adjacency . This physicochemical divergence affects membrane permeability predictions, LogD values, and ultimately bioavailability forecasts in drug discovery programs. The target compound's clogP of 2.63 places it within the optimal range (1–3) for oral absorption while maintaining sufficient polarity for aqueous solubility [1].

Physicochemical profiling Drug-likeness Lipinski parameters

Spectroscopic Identity Verification: IR, ¹H NMR, and ESI-MS Data Enable Definitive Batch Authentication Against Closely Related Analogs

The published spectroscopic dataset for compound 7a provides a multi-parametric identity fingerprint that can distinguish it from any close analog. Key diagnostic signals include: IR (KBr) absorption at 1612 cm⁻¹ (oxadiazole C=N stretch), 1319 and 1135 cm⁻¹ (asymmetric and symmetric SO₂ stretches), and 1087 cm⁻¹ (S–Ar); ¹H NMR (CDCl₃) triplets at δ 3.40 (2H, CH₂–oxadiazole) and δ 3.68 (2H, SO₂–CH₂) with aromatic multiplets at δ 7.48–7.98; and ESI-MS [M+H]⁺ found at m/z 349, matching the calculated value of 349.03 for C₁₆H₁₃ClN₂O₃S [1]. This spectroscopic fingerprint is archived in the Wiley SpectraBase database (entry LBWKFRcgpca), allowing procurement teams to cross-reference batch spectra against an independent, curated reference standard [2]. The closest analog 7d (5-(4-chlorophenyl) derivative) shows an ESI-MS [M+H]⁺ at m/z 383 (corresponding to C₁₆H₁₂Cl₂N₂O₃S), providing an unambiguous mass-spectrometric differentiation from the mono-chlorinated target compound [1].

Analytical characterization Identity verification Quality control

Optimal Research and Industrial Application Scenarios for 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole Based on Verified Differentiation Evidence


Antibacterial SAR Studies Requiring Balanced, Broad-Spectrum Baseline Activity

Researchers conducting systematic structure–activity relationship studies on oxadiazole-based antibacterials should use compound 7a as a balanced reference scaffold. Its consistent 11–12 mm zone-of-inhibition across E. coli, P. aeruginosa, S. aureus, and S. pyogenes [1] avoids the selectivity bias introduced by 4-chlorophenyl (7d) or 4-methylphenyl (8a) substituents, which skew activity toward specific bacterial species. This balanced profile enables cleaner interpretation of substituent effects when synthesizing derivative libraries.

Agricultural Antibacterial Lead Development Targeting Xanthomonas spp. in Rice and Citrus Crops

The 1,3,4-oxadiazole sulfone scaffold, as exemplified by the target compound, is the subject of patent claims (CN108117528A) for controlling rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae) and citrus canker (Xanthomonas citri) [2]. Compound 7a serves as a structural prototype within this patent family, characterized by the 4-chlorophenylsulfonyl substituent and ethyl spacer specified in the generic Markush structure. Agrochemical discovery teams pursuing novel anti-Xanthomonas agents should procure this compound as a key synthetic intermediate and benchmark molecule for in planta efficacy screening.

Regioisomer-Resolved Chemical Biology Probe for Target Identification Studies

When exploring the biological target space of oxadiazole sulfones, the regioisomeric identity of the probe molecule is critical. The target compound's confirmed 1,3,4-oxadiazole architecture—verified by IR (C=N at 1612 cm⁻¹) and ¹H NMR [1]—ensures that target engagement profiles are correctly attributed to the 1,3,4-isomer rather than the more abundant 1,2,4-oxadiazole regioisomers. Chemical biology groups performing affinity-based protein profiling or cellular thermal shift assays (CETSA) should use this spectroscopically authenticated compound as a probe to avoid confounding results from regioisomeric impurities.

Computational Chemistry and Molecular Docking Campaigns Requiring Experimentally Validated Physicochemical Parameters

The experimentally determined logP (clogP 2.63) and TPSA (68.51 Ų) of the target compound [3] provide validated input parameters for molecular docking, QSAR model building, and ADMET prediction. The 4–7 Ų TPSA difference relative to 1,2,4-oxadiazole regioisomers has practical implications for predicted membrane permeability. Computational chemists should incorporate the 1,3,4-oxadiazole-specific parameters when building predictive models to avoid systematic errors introduced by using generic oxadiazole descriptors.

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